2-Benzyl-1,3-diphenylpropan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

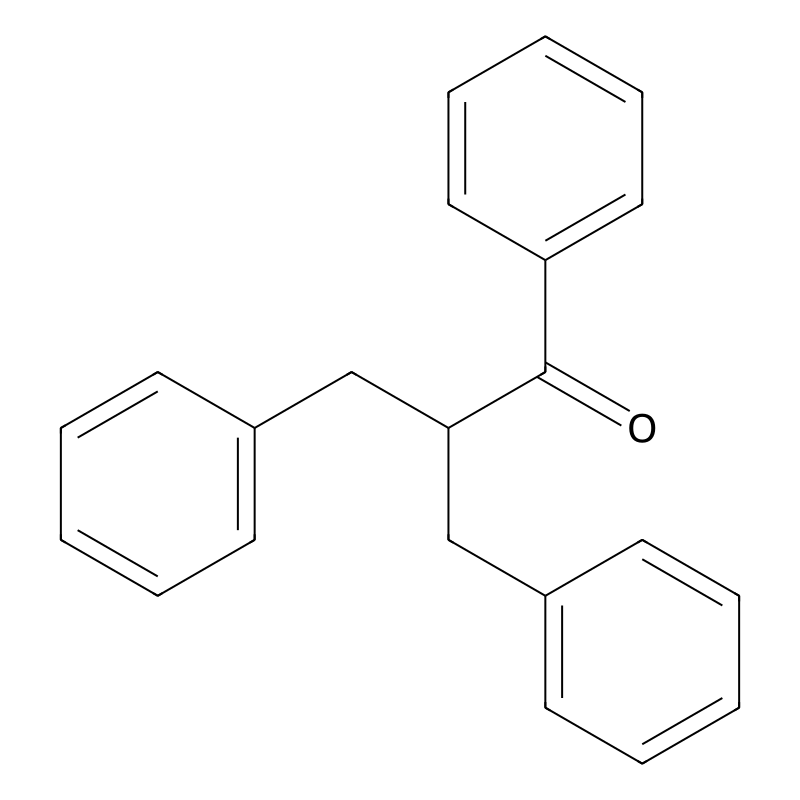

2-Benzyl-1,3-diphenylpropan-1-one is an organic compound classified as a ketone, characterized by the presence of two phenyl groups and a benzyl group attached to a central propanone structure. Its molecular formula is and it has a molecular weight of approximately 278.35 g/mol. The compound exhibits a yellow oily appearance and is soluble in organic solvents. Its structural configuration allows for various chemical interactions, making it a subject of interest in organic synthesis and medicinal chemistry.

- Aldol Condensation: This reaction involves the formation of β-hydroxy ketones through the reaction of two carbonyl compounds in the presence of a base.

- Reduction Reactions: The ketone functionality can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding carboxylic acids.

These reactions are significant for synthesizing derivatives with potential biological activities.

Research indicates that 2-benzyl-1,3-diphenylpropan-1-one exhibits various biological activities. Notably, it has been studied for its potential as:

- Anticancer Agent: It has shown promise in inhibiting cell proliferation in certain cancer cell lines.

- Antimicrobial Properties: Some studies suggest that it possesses antibacterial and antifungal activities.

The biological mechanisms are often attributed to its ability to interact with cellular pathways and modulate enzyme activity.

Several synthetic methods have been developed for the preparation of 2-benzyl-1,3-diphenylpropan-1-one:

- Condensation Reactions: A common method involves the condensation of benzyl alcohol with 1,3-diphenylpropan-1-one under acidic or basic conditions.

- Using Propiophenone: Another method includes reacting propiophenone with benzyl alcohol in the presence of catalysts such as ruthenium (II) compounds, which enhances reaction efficiency and reduces byproducts .

- Grignard Reactions: This method involves using Grignard reagents to introduce the benzyl group onto a suitable carbonyl precursor.

Each synthesis route provides insights into optimizing yields and minimizing environmental impact.

The applications of 2-benzyl-1,3-diphenylpropan-1-one span various fields:

- Pharmaceuticals: Its derivatives are explored for use in drug formulations due to their biological activities.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound is also investigated for potential use in developing new materials with specific properties.

Studies on 2-benzyl-1,3-diphenylpropan-1-one have focused on its interactions with biological macromolecules. These include:

- Enzyme Inhibition: Research has shown that it can inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer properties.

- Binding Affinity Studies: Investigations into how this compound binds to target proteins have provided insights into its mechanism of action.

Understanding these interactions helps in designing more effective derivatives with enhanced biological activity.

Several compounds exhibit structural similarities to 2-benzyl-1,3-diphenylpropan-1-one. Here are some notable examples:

Uniqueness of 2-Benzyl-1,3-diphenylpropan-1-one

What sets 2-benzyl-1,3-diphenylpropan-1-one apart from these compounds is its unique combination of functional groups and steric hindrance due to the bulky phenyl and benzyl groups. This configuration not only influences its reactivity but also enhances its potential therapeutic applications compared to simpler ketones or derivatives lacking such complex structures.